Talipexole
Talipexole
Talipexole (B-HT920) is a dopamine agonist that has been proposed as an antiparkinsonian agent. Talipexole is a selective alpha 2-adrenoceptor agonist. The effects of B-HT920 have been specified using the alpha-adrenergic antagonists yohimbine and prazosin and the dopamine antagonist haloperidol. Yohimbine could not antagonize any of the actions of B-HT920. Pretreatment with prazosin showed a decrease in the loss of body weight caused by B-HT920, while pretreatment with yohimbine showed that B-HT920 induced an increased loss in body weight. These data suggest that B-HT920 under certain conditions exerts dopamine-agonistic actions in stimulating locomotor activity and alpha 1-adrenergic actions in inducing salivation and enhanced loss of body weight. Concomitant treatment with talipexole, an anti-parkinsonian drug, inhibited MPTP-induced autolysis and individual death in a concentration-dependent manner. Pramipexole showed a similar protective effect. In addition, post-treatment with talipexole at 1 hr after MPTP completely inhibited MPTP-induced individual death. Although MPTP treatment caused 30% of the planarians to undergo autolysis and individual death within 12 hr, post-treatment with talipexole even at 12 hr completely rescued the remaining 70% of the planarians from death. These results suggest that the MPTP-treated planarian may be useful as a novel parkinsonian model in which talipexole has a protective effect even in the case of post-treatment [2].
Brand Name:
Vulcanchem
CAS No.:
101626-70-4
VCID:
VC0001466
InChI:
InChI=1S/C10H15N3S/c1-2-5-13-6-3-8-9(4-7-13)14-10(11)12-8/h2H,1,3-7H2,(H2,11,12)
SMILES:
C=CCN1CCC2=C(CC1)SC(=N2)N
Molecular Formula:
C10H15N3S
Molecular Weight:
209.31 g/mol
Talipexole
CAS No.: 101626-70-4
Inhibitors
VCID: VC0001466
Molecular Formula: C10H15N3S
Molecular Weight: 209.31 g/mol
CAS No. | 101626-70-4 |
---|---|
Product Name | Talipexole |
Molecular Formula | C10H15N3S |
Molecular Weight | 209.31 g/mol |
IUPAC Name | 6-prop-2-enyl-4,5,7,8-tetrahydro-[1,3]thiazolo[4,5-d]azepin-2-amine |
Standard InChI | InChI=1S/C10H15N3S/c1-2-5-13-6-3-8-9(4-7-13)14-10(11)12-8/h2H,1,3-7H2,(H2,11,12) |
Standard InChIKey | DHSSDEDRBUKTQY-UHFFFAOYSA-N |
SMILES | C=CCN1CCC2=C(CC1)SC(=N2)N |
Canonical SMILES | C=CCN1CCC2=C(CC1)SC(=N2)N |
Description | Talipexole (B-HT920) is a dopamine agonist that has been proposed as an antiparkinsonian agent. Talipexole is a selective alpha 2-adrenoceptor agonist. The effects of B-HT920 have been specified using the alpha-adrenergic antagonists yohimbine and prazosin and the dopamine antagonist haloperidol. Yohimbine could not antagonize any of the actions of B-HT920. Pretreatment with prazosin showed a decrease in the loss of body weight caused by B-HT920, while pretreatment with yohimbine showed that B-HT920 induced an increased loss in body weight. These data suggest that B-HT920 under certain conditions exerts dopamine-agonistic actions in stimulating locomotor activity and alpha 1-adrenergic actions in inducing salivation and enhanced loss of body weight. Concomitant treatment with talipexole, an anti-parkinsonian drug, inhibited MPTP-induced autolysis and individual death in a concentration-dependent manner. Pramipexole showed a similar protective effect. In addition, post-treatment with talipexole at 1 hr after MPTP completely inhibited MPTP-induced individual death. Although MPTP treatment caused 30% of the planarians to undergo autolysis and individual death within 12 hr, post-treatment with talipexole even at 12 hr completely rescued the remaining 70% of the planarians from death. These results suggest that the MPTP-treated planarian may be useful as a novel parkinsonian model in which talipexole has a protective effect even in the case of post-treatment [2]. |
Synonyms | 2-amino-6-allyl-5,6,7,8-tetrahydro-4H-thiazolo-(5,4-d)azepin-dihydrochloride 6-allyl-2-amino-5,6,7,8-tetrahydro-4H-thiazolo(4,5-d)azepin dihydrochloride B HT920 B-HT 920 BHT 920 BHT920 talipexole |
Reference | [1]. Van der Laan, J.W., Dopaminergic and alpha 1-adrenergic properties of B-HT920 revealed in morphine-dependent rats. Pharmacol Biochem Behav, 1987. 26(2): p. 265-9. [2]. Kitamura, Y., J. Kakimura, and T. Taniguchi, Protective effect of talipexole on MPTP-treated planarian, a unique parkinsonian worm model. Jpn J Pharmacol, 1998. 78(1): p. 23-9. |
PubChem Compound | 5374 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume